molecular formula C35H22ClN3O2 B11530929 2-(10-chloroanthracen-9-yl)-4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazole

2-(10-chloroanthracen-9-yl)-4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazole

Cat. No.: B11530929
M. Wt: 552.0 g/mol
InChI Key: WGNOLVFAOUAEST-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an imidazole core. Let’s break down its structure:

  • Imidazole Ring: : The central feature of this compound is the imidazole ring, which consists of two nitrogen atoms and three carbon atoms. Imidazoles are versatile building blocks in organic synthesis due to their reactivity and diverse functionalization possibilities.

  • Substituents: : The compound has three aromatic substituents:

      10-Chloroanthracene: A chlorinated anthracene moiety attached to one nitrogen of the imidazole ring.

      4’-Nitrobiphenyl: A nitro-substituted biphenyl group linked to another nitrogen of the imidazole ring.

      Phenyl Group: The third substituent is a phenyl ring.

Preparation Methods

Synthetic Routes::

    Imidazole Synthesis:

    Substituent Installation:

    Final Assembly:

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and isolation.
  • Companies may use proprietary methods, but the principles remain consistent.

Chemical Reactions Analysis

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The chloroanthracene and nitrobiphenyl groups are susceptible to nucleophilic substitution reactions.

    Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for designing novel materials and catalysts.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: Employed in OLEDs, liquid crystals, and other electronic applications.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of imidazole, anthracene, and biphenyl motifs sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C35H22ClN3O2

Molecular Weight

552.0 g/mol

IUPAC Name

2-(10-chloroanthracen-9-yl)-4-[4-(4-nitrophenyl)phenyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C35H22ClN3O2/c36-32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)35-37-33(24-8-2-1-3-9-24)34(38-35)25-16-14-22(15-17-25)23-18-20-26(21-19-23)39(40)41/h1-21H,(H,37,38)

InChI Key

WGNOLVFAOUAEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl)C6=CC=C(C=C6)C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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